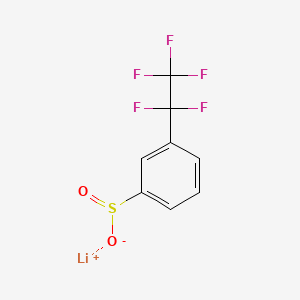
lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H5F5O2SLi It is a lithium salt of a sulfinic acid derivative, characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further connected to a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate typically involves the reaction of 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent like tetrahydrofuran, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as crystallization or recrystallization, to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinic acid group in lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate can undergo oxidation to form the corresponding sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfonic acid.
Reduction: Formation of 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfinic acid derivatives and in nucleophilic substitution reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, polymers, and other materials that benefit from the unique properties of the pentafluoroethyl group.
Mechanism of Action
The mechanism by which lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate exerts its effects depends on the specific chemical reactions it undergoes. The sulfinic acid group can act as a nucleophile or an electrophile, participating in various organic reactions. The pentafluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Lithium bis(pentafluoroethanesulfonyl)imide: Another lithium salt with a similar pentafluoroethyl group, used in lithium-ion batteries.
Lithium trifluoromethanesulfonate: A lithium salt with a trifluoromethyl group, used as a catalyst in organic synthesis.
Lithium 3-(trifluoromethyl)benzene-1-sulfinate: A similar compound with a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness: Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
lithium;3-(1,1,2,2,2-pentafluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S.Li/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)16(14)15;/h1-4H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNTNWEFVJRCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)S(=O)[O-])C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5LiO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)
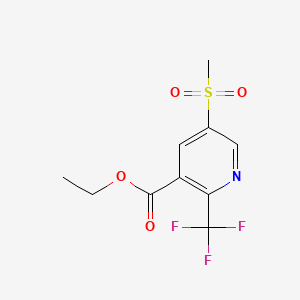
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

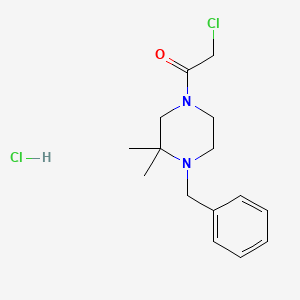
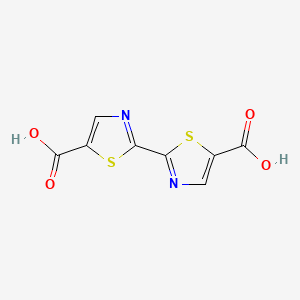
![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
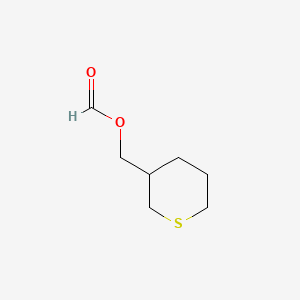
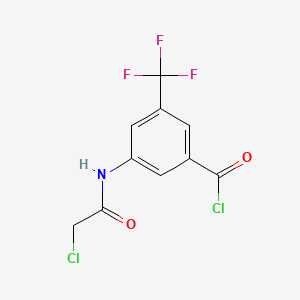
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)
![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)
